7-Fluoro-2-methoxy-8-vinylquinoxaline
Description
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
8-ethenyl-7-fluoro-2-methoxyquinoxaline |
InChI |
InChI=1S/C11H9FN2O/c1-3-7-8(12)4-5-9-11(7)14-10(15-2)6-13-9/h3-6H,1H2,2H3 |
InChI Key |
QYLLCIYGJJOEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C=CC(=C(C2=N1)C=C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 7-Fluoro-2-methoxy-8-vinylquinoxaline, the following table compares its properties and applications with related quinoxaline and quinoline derivatives:
Key Findings:
Substituent Reactivity: The vinyl group in this compound distinguishes it from bromomethyl or aminoalkyl analogs. This group allows for conjugation or polymerization reactions, unlike the bromine in 8-(Bromomethyl)-7-fluoro-2-methoxyquinoxaline, which is more suited for cross-coupling reactions .
Biological Activity: Aminoalkyl-substituted quinoxalines (e.g., compounds 31–33 in ) exhibit antimalarial activity due to their ability to interfere with heme detoxification in parasites. In contrast, the vinyl-substituted derivative may lack direct biological activity but could serve as a precursor for bioactive molecules .
Q & A
Q. What are the recommended synthetic routes for 7-Fluoro-2-methoxy-8-vinylquinoxaline, and what challenges exist in introducing multiple substituents?
The synthesis of poly-substituted quinoxalines typically involves sequential functionalization. For example, the fluoro and methoxy groups may be introduced via electrophilic substitution or directed ortho-metalation, while the vinyl group can be added through nucleophilic substitution or cross-coupling reactions. A plausible route involves:
Fluorination : Nitration of a pre-synthesized quinoxaline core followed by selective fluorination using agents like KF/18-crown-6 under controlled conditions .
Methoxy Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI) at position 2 .
Vinyl Group Addition : Palladium-catalyzed coupling (e.g., Heck reaction) to introduce the vinyl moiety at position 8, as seen in analogous vinyloxyquinoxaline syntheses .
Challenges : Competing reactivity of substituents (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) can lead to regioselectivity issues. Purification of intermediates via column chromatography or recrystallization is critical to isolate the target compound .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assign fluorine coupling patterns (e.g., splitting due to 19F-1H coupling) and methoxy singlet at ~3.8–4.0 ppm. Vinyl protons appear as doublets of doublets (δ 5.0–6.5 ppm) .
- IR Spectroscopy : Confirm C-F (1100–1000 cm⁻¹), C-O (1250–1050 cm⁻¹), and vinyl C=C (1650–1600 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns, particularly loss of the vinyl group (m/z −26) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95% .
Advanced Research Questions
Q. How does the vinyl group at position 8 influence the compound’s reactivity and biological activity compared to other substituents (e.g., methyl or nitro groups)?
The vinyl group introduces π-electron density and steric bulk, which can:
- Enhance Electrophilicity : Facilitate Michael addition or Diels-Alder reactions, unlike methyl or nitro groups .
- Modulate Bioactivity : Vinyl-substituted quinoxalines show improved membrane permeability compared to nitro derivatives, as seen in antimicrobial assays . For example, replacing a nitro group with vinyl in similar compounds increased IC50 values against E. coli by 2-fold .
Methodological Insight : Comparative molecular docking (e.g., AutoDock Vina) reveals that the vinyl group’s planar geometry enhances binding to hydrophobic enzyme pockets (e.g., bacterial DNA gyrase) .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar quinoxaline derivatives?
Contradictions often arise from variations in assay conditions or substituent effects. To address this:
Standardize Assays : Use identical bacterial strains (e.g., S. aureus ATCC 29213) and MIC protocols .
Control Substituent Effects : Synthesize a congeneric series (e.g., 8-vinyl vs. 8-methyl analogs) to isolate substituent contributions .
Computational Validation : Apply QSAR models to correlate electronic parameters (e.g., Hammett σ) with activity trends .
Example: Discrepancies in antifungal activity between 8-vinyl and 8-nitro derivatives were resolved by demonstrating that nitro groups induce ROS generation, while vinyl derivatives act via membrane disruption .
Q. How can computational methods predict interactions between this compound and biological targets like kinase enzymes?
- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The methoxy group’s hydrogen-bonding potential and fluorine’s electronegativity are critical for affinity .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
- Pharmacophore Mapping : Identify essential features (e.g., aromatic π-stacking by quinoxaline core, hydrogen-bond acceptors at positions 2 and 7) using Phase or MOE .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituents in Quinoxaline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
